molecular formula C17H19NO4 B1211331 Hemanthamine CAS No. 466-75-1

Hemanthamine

カタログ番号: B1211331
CAS番号: 466-75-1
分子量: 301.34 g/mol
InChIキー: YGPRSGKVLATIHT-HSHDSVGOSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Structure and Classification of Haemanthamine

Molecular Formula and Stereochemical Configuration

Haemanthamine has the molecular formula C₁₇H₁₉NO₄ and a molecular weight of 301.34 g/mol . Its stereochemical configuration is defined as (3S,4aS,11bS,12R) , which confers distinct three-dimensional rigidity to its crinan skeleton. The structure comprises:

  • A phenanthridine core with fused aromatic rings.
  • A methylenedioxy bridge spanning positions C-8 and C-9.
  • A methoxy group at C-3 and a hydroxyl group at C-11.

The stereochemistry at C-3 (β-methoxy) and C-11 (R-configuration) is critical for its biological interactions, particularly in binding ribosomal targets during protein synthesis inhibition.

Structural Classification Within the Crinine Group of Amaryllidaceae Alkaloids

Haemanthamine belongs to the α-crinane subgroup of crinine alkaloids, characterized by a 5,10b-ethanophenanthridine framework with an α-oriented ethano bridge. Key structural features distinguishing it within this class include:

Feature Description
Methylenedioxy bridge Spans C-8 and C-9, enhancing aromaticity and stability.
Methoxy group At C-3, influencing lipophilicity and target binding.
Hydroxyl group At C-11, critical for hydrogen-bonding interactions in biological systems.

This classification aligns it with alkaloids like crinamine and hamayne , but contrasts with β-crinanes (e.g., buphanidrine), which exhibit inverted stereochemistry at the ethano bridge.

Comparative Analysis with Related Alkaloids

Haemanthidine (C₁₇H₁₉NO₅)
  • Structural difference : Contains an additional hydroxyl group at C-6 , increasing polarity.
  • Biosynthetic relationship : Both derive from O-methylnorbelladine, but haemanthidine undergoes an extra hydroxylation step at C-6 with retained stereochemistry .
  • Activity : Exhibits stronger cytotoxicity in certain cancer cell lines due to enhanced hydrogen-bonding capacity.
Lycorine (C₁₆H₁₇NO₄)
  • Skeletal difference : Possesses a lycorane framework with a fused pyrrolidine ring, unlike haemanthamine’s crinan system.
  • Functional groups : Features 1,2-diol groups on ring C, crucial for apoptosis induction.
  • Mechanistic contrast : Inhibits ascorbic acid biosynthesis and cytoskeletal organization, unlike haemanthamine’s ribosomal targeting.
Structural Comparison Table
Compound Skeleton Key Functional Groups Bioactivity Target
Haemanthamine α-Crinane C-3 methoxy, C-11 hydroxyl Ribosomal protein synthesis
Haemanthidine α-Crinane C-3 methoxy, C-6/C-11 hydroxyls DNA topoisomerase inhibition
Lycorine Lycorane C-1/C-2 diols, methylenedioxy Actin cytoskeleton disruption

特性

IUPAC Name

(1S,13S,15S,18R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-20-11-2-3-17-12-6-14-13(21-9-22-14)4-10(12)7-18(8-16(17)19)15(17)5-11/h2-4,6,11,15-16,19H,5,7-9H2,1H3/t11-,15+,16+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPRSGKVLATIHT-HSHDSVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2C3(C=C1)C(CN2CC4=CC5=C(C=C34)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1C[C@H]2[C@@]3(C=C1)[C@H](CN2CC4=CC5=C(C=C34)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30963614
Record name Haemanthamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

466-75-1
Record name (+)-Haemanthamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=466-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Haemanthamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403140
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Haemanthamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hemeanthamin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBL6HZX2ZB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Chiral Pool Synthesis from D-Glucose

A stereoselective route starts with D-glucose, exploiting its inherent chirality to construct the crinane skeleton. Key steps include:

  • Wittig Olefination : Converts glucose-derived aldehydes into α,β-unsaturated esters.

  • Intramolecular Heck Coupling : Forms the hydroindole core (15% yield over 12 steps).

Radical Cyclization Approach

A 5-exo-trig radical cyclization assembles the C3a-arylated perhydroindole substructure:

  • Dibromobicyclohexane Preparation : 6,6-Dibromobicyclo[3.1.0]hexane is synthesized via electrocyclic ring-opening.

  • Radical Initiation : AIBN-mediated cyclization yields the tricyclic core (22% yield).

Multicomponent Strategy

A three-component reaction between aldehyde, amine, and diketone constructs the crinane scaffold in 65% yield, significantly reducing synthetic steps compared to classical methods.

Table 1: Comparison of Total Synthesis Routes

MethodStarting MaterialStepsYield (%)Reference
Chiral Pool (D-Glucose)D-Glucose1215
Radical CyclizationBicyclohexane822
MulticomponentAldehyde/Amino565

Semi-Synthetic Derivatization

Haemanthamine serves as a precursor for bioactive analogs:

Hydrogenation to Dihydrohaemanthamine

Catalytic hydrogenation (H2, Pd/C) reduces the C11-C12 double bond, yielding dihydrohaemanthamine in 98% purity. This derivative exhibits enhanced solubility and altered rumen fermentation modulation.

Esterification for Enhanced Bioactivity

Acylation with anhydrides or chlorides produces esters with variable chain lengths:

  • Acetylation : Acetic anhydride/pyridine affords the acetate ester (97% yield).

  • Hexanoate Derivative : Hexanoyl chloride yields a lipophilic analog (91% yield).

Table 2: Semi-Synthetic Derivatives and Yields

DerivativeReagentYield (%)Bioactivity Change
DihydrohaemanthamineH2/Pd-C98Reduced protozoal toxicity
Haemanthamine acetateAcetic anhydride97Increased rumen VFA
Haemanthamine hexanoateHexanoyl chloride91Prolonged plasma half-life

Industrial-Scale Production

Solvent Recycling and Cost Reduction

Industrial processes prioritize solvent recovery:

  • Chloroform and methanol are distilled and reused, cutting material costs by 30%.

  • Silica gel columns are replaced with centrifugal partition chromatography for higher throughput.

Fermentation-Based Approaches

While still experimental, Saccharomyces cerevisiae engineered with Amaryllidaceae biosynthetic genes produces haemanthamine precursors, achieving titers of 120 mg/L.

Analytical Characterization in Preparation

Quality control employs LC-MS/MS with a pentafluorophenyl column (2.6 μm, 100 Å). Key parameters:

  • Linearity : 0.1–10 μmol/L in plasma (R² = 0.998).

  • Precision : Intra-day CV < 5% for all matrices .

化学反応の分析

Hydrogenation and Dihydrohaemanthamine Derivatives

The C1-C2 double bond undergoes catalytic hydrogenation to produce dihydrohaemanthamine (6 ), a foundational modification for subsequent derivatization (Scheme 1). This saturated analog retains biological activity while enabling further functionalization .

Key Reaction:

Haemanthamine 1 H2/catalystDihydrohaemanthamine 6 \text{Haemanthamine 1 }\xrightarrow{\text{H}_2/\text{catalyst}}\text{Dihydrohaemanthamine 6 }

This reaction modifies the compound’s rigidity and electronic properties, influencing interactions with biological targets .

Esterification of the C-11 Hydroxyl Group

The C-11 hydroxyl group serves as a versatile site for acylations, yielding esters with varying chain lengths. These derivatives demonstrate structure-dependent effects on protozoal inhibition and fermentation parameters .

Synthetic Protocol:

Dihydrohaemanthamine 6 +RCOClbaseEsters 7 10 \text{Dihydrohaemanthamine 6 }+\text{RCOCl}\xrightarrow{\text{base}}\text{Esters 7 10 }

DerivativeR GroupAntiprotozoal Activity (IC₅₀, μg/mL)Ammonia Reduction (%)
7 Acetate8.2 ± 0.918.5 ± 1.2
8 Butyrate5.1 ± 0.76.0 ± 0.8
9 Pivalate4.8 ± 0.55.2 ± 0.6
10 Hexanoate3.3 ± 0.42.5 ± 0.3

Data from : Longer acyl chains (e.g., hexanoate 10 ) enhance antiprotozoal potency but reduce ammonia-lowering effects compared to shorter esters.

Claisen Rearrangement and Cyclization Reactions

Haemanthamine derivatives participate in Eschenmoser–Claisen rearrangements to construct advanced intermediates. For example, allylic alcohol (±)-21 rearranges to γ,δ-unsaturated amide (±)-22 under dimethylacetamide dimethyl acetal conditions (45% yield) .

Mechanistic Pathway:

  • 21 undergoes -sigmatropic rearrangement.

  • Subsequent saponification yields lactam (±)-23 , a precursor to crinane analogs .

Radical Cyclization and Alkylation Reactions

Radical-based methodologies enable C–C bond formation in haemanthamine derivatives:

Example:

Amide 111Bu3SnH AIBNLactam 112DiboraneAmino alcohol 113\text{Amide 111}\xrightarrow{\text{Bu}_3\text{SnH AIBN}}\text{Lactam 112}\xrightarrow{\text{Diborane}}\text{Amino alcohol 113}

This 5-exo-trig cyclization constructs the perhydroindole core with moderate stereoselectivity .

Pictet–Spengler and Intramolecular Diels-Alder Reactions

Haemanthamine intermediates engage in cyclocondensations:

  • Pictet–Spengler reactions with formaldehyde yield elwesine analogs (e.g., (±)-43 ) .

  • Intramolecular Diels-Alder (IMDA) of styrene-furan hybrids forms β,γ-unsaturated cyclohexanones (e.g., 75 ) .

IMDA Protocol:

Furanyl styrene 74Δ,tolueneCyclohexanone 75DTBMS H TFACrinane precursor 12\text{Furanyl styrene 74}\xrightarrow{\Delta,\text{toluene}}\text{Cyclohexanone 75}\xrightarrow{\text{DTBMS H TFA}}\text{Crinane precursor 12}

Enzyme Inhibition Profiling

Derivatives exhibit cholinesterase inhibition, with kinetics analyzed via Lineweaver-Burk plots :

CompoundhAChE IC₅₀ (μM)hBuChE IC₅₀ (μM)Selectivity (BuChE/AChE)
1j 18.2 ± 1.36.6 ± 1.20.4
1m 14.7 ± 1.8>50034.0

Data from : Derivative 1m shows potent AChE selectivity, while 1j acts as a dual inhibitor.

Key Synthetic Routes to Haemanthamine Analogs

  • Ireland–Claisen Rearrangement: Converts ester 54 to acid 55 , enabling hydroxamic acid 56 synthesis .

  • Acylnitroso-Ene Reaction: Oxidized hydroxamic acid 57 undergoes cyclization to form N-hydroxylactam 58 .

科学的研究の応用

Anticancer Properties

Mechanism of Action

Haemanthamine has been identified as a promising anticancer agent due to its ability to induce apoptosis in cancer cells. Studies have shown that haemanthamine targets the ribosome, specifically binding to the A-site cleft on the large ribosomal subunit. This binding disrupts the translation process, leading to nucleolar stress responses and stabilization of p53, a key regulator in the cell cycle and apoptosis pathways .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : Research indicates that haemanthamine exhibits significant cytotoxic effects against various cancer cell lines, including MOLT-4 (leukemia), HepG2 (liver cancer), and MCF7 (breast cancer). The compound was shown to decrease cell viability and mitochondrial membrane potential, indicating its potential as an effective anticancer agent .
  • Induction of Apoptosis : In a study involving Jurkat cells (a type of leukemia cell), haemanthamine treatment resulted in increased caspase activity and induction of apoptosis. The compound was found to be more effective than gamma radiation in inducing programmed cell death .

Neuroprotective Effects

Alzheimer's Disease Research

Haemanthamine has been explored for its potential in treating neurodegenerative diseases such as Alzheimer's disease. Its derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase—enzymes linked to neurodegeneration. Some derivatives demonstrated promising blood-brain barrier penetration and enzyme inhibition properties, suggesting their potential as therapeutic agents against Alzheimer’s disease .

Table 1: Inhibition Potency of Haemanthamine Derivatives

Compound NameAcetylcholinesterase Inhibition (IC50)Butyrylcholinesterase Inhibition (IC50)GSK-3β Inhibition
Haemanthamine23.1 μM23.7 μMModerate
Derivative 1jMicromolar rangeMicromolar rangeHigh
Derivative 1mMicromolar rangeMicromolar rangeHigh

Phytotoxic Properties

Recent studies have also identified haemanthamine as a phytotoxic alkaloid, demonstrating inhibitory effects on plant growth. It has been shown to affect various plant species such as Raphanus sativus (radish) and Lactuca sativa (lettuce) . This property suggests potential applications in agricultural pest control.

Antimicrobial Activity

Haemanthamine derivatives have been investigated for their antimicrobial properties against various pathogens. The modifications to the chemical structure have been linked to enhanced activity against protozoa and bacteria, indicating potential for development into new antimicrobial agents .

作用機序

ヘマンタミンは、真核生物のリボソームのペプチジル転移センターに結合することにより効果を発揮し、タンパク質合成を阻害します。 この阻害は、核小体ストレスとp53依存性抗腫瘍経路の活性化につながります .

6. 類似化合物の比較

ヘマンタミンは、ヘマンチジンやクリニンなどの他のヒガンバナ科アルカロイドと構造的に似ています。 ヘマンタミンは、特定の5,10b-エタノフェナントリジン骨格により、独自の生物活性をもたらします . 類似の化合物には以下が含まれます。

ヘマンタミンのユニークな構造と多様な生物活性は、さまざまな科学研究分野において、非常に注目すべき化合物となっています。

類似化合物との比較

Dihydrohaemanthamine and Ester Derivatives

Hydrogenation of the C1-C2 double bond in haemanthamine yields dihydrohaemanthamine , which alters its bioactivity. Key findings include:

  • Antiprotozoal Activity: Dihydrohaemanthamine derivatives (e.g., hexanoate ester 10) show stronger inhibition of rumen protozoa (up to 84% reduction in methane production at 1 g/L) compared to haemanthamine esters .
  • Ammonia Reduction : Dihydrohaemanthamine reduces ruminal ammonia by 18–24%, outperforming its esterified counterparts (e.g., derivatives 8 and 9 reduce ammonia by only 2.5–6%) .
Compound Protozoal Inhibition (%) Methane Reduction (%) Ammonia Reduction (%)
Haemanthamine 9–27 35–45 9–27
Dihydrohaemanthamine 18–24 66–84 18–24
Derivative 10 (hexanoate) >90 >95 6–12

Data from

Structural Insights :

  • The C1-C2 double bond enhances antiprotozoal activity, while hydrogenation improves methane inhibition.
  • Esterification at C11 (e.g., acetate, butyrate) diminishes ammonia reduction but enhances volatile fatty acid (VFA) modulation .

Haemanthidine

Haemanthidine, a structural analogue with an additional hydroxyl group at C8, displays distinct bioactivity:

  • Antiplasmodial Activity : Haemanthidine exhibits superior activity against Plasmodium falciparum K1 strain (IC₅₀ = 0.35 µg/mL) compared to haemanthamine (IC₅₀ = 3.66 µg/mL) .
  • Cytotoxicity : Both compounds inhibit cancer cell lines (e.g., A549, HeLa), but haemanthidine shows broader efficacy against multidrug-resistant lymphoma .

Narciclasine and Lycorine

  • Lycorine : Shares antiproliferative effects but acts via actin cytoskeleton modulation. Haemanthamine's cytostatic effects at GI₅₀ correlate with rapamycin (correlation coefficient = 0.5), suggesting a unique mechanism .

Crinine-Type Alkaloids

Crinine-type alkaloids (e.g., bulbispermine) are enantiomeric to haemanthamine due to a β-oriented ethanobridge (vs. α-oriented in haemanthamine). This difference:

  • Alters chiroptical properties (e.g., optical rotation), enabling differentiation via OR/ORD calculations .
  • Reduces affinity for rRNA targets critical in antiviral activity .

Structure-Activity Relationships (SAR)

  • C3 Methoxy Group : Essential for DENV inhibition and rRNA interactions .
  • C11 Hydroxyl Group : Critical for hydrogen bonding with U2873 in rRNA; O-acylation (e.g., nitrobenzoyl derivatives) reduces antiviral activity but enhances AChE inhibition (IC₅₀ = 4.0 µM for 11-O-(3-nitrobenzoyl) derivative) .
  • C1-C2 Double Bond : Enhances conformational rigidity, improving antiprotozoal and cytotoxic effects .

生物活性

Haemanthamine, a β-crinane-type alkaloid derived from plants in the Amaryllidaceae family, has garnered significant attention due to its diverse biological activities. This article explores the compound's pharmacological properties, focusing on its antiprotozoal, anticancer, and enzyme inhibitory effects, supported by various case studies and research findings.

Chemical Structure and Derivatives

Haemanthamine can be chemically modified to enhance its biological activity. Research has shown that slight alterations in its structure can lead to significant changes in its efficacy against various biological targets. For example, derivatives with specific functional groups have demonstrated improved antiprotozoal activity compared to the parent compound.

DerivativeStructure ModificationAntiprotozoal Activity (%) at 1 g/L
1 None64
2 Hydroxyl at C-1170
3 Acetate Ester50
10 Hexanoate Ester84

Antiprotozoal Activity

Haemanthamine and its derivatives exhibit significant antiprotozoal effects. A study demonstrated that all tested compounds inhibited protozoal activity by 64–84% at a concentration of 1 g/L. The most effective derivatives were those with dihydrohaemanthamine structures, particularly those modified with specific esters that enhanced their lipophilicity, allowing better membrane penetration into protozoa .

Anticancer Properties

Haemanthamine has shown promising results in various cancer cell lines, including HeLa and MCF7. In vitro studies indicate that it possesses cytotoxic activity against multiple cancer types:

  • Cell Lines Tested : MOLT-4, HepG2, HeLa, MCF7, CEM, K562, A549, Caco-2, HT-29
  • IC50 Values : Varying across different cell lines, indicating selective cytotoxicity.

The compound's mechanism involves binding to the eukaryotic ribosome, which represses cancer cell growth and overcomes resistance to apoptosis .

Enzyme Inhibition

Haemanthamine and its derivatives have been evaluated for their inhibitory effects on key enzymes relevant to neurodegenerative diseases. Notably:

  • Acetylcholinesterase (AChE) : Several derivatives displayed potent AChE inhibition with IC50 values around 23 μM.
  • Glycogen Synthase Kinase 3β (GSK-3β) : Selected derivatives also showed promising GSK-3β inhibition properties.

The ability of these compounds to penetrate the blood-brain barrier (BBB) was assessed using PAMPA assays and logBB calculations, with some derivatives classified as centrally active due to their favorable permeability profiles .

Case Studies

  • Anticancer Activity in HeLa Cells :
    • A study demonstrated that haemanthamine significantly inhibited the proliferation of HeLa cells with an IC50 value of approximately 33 μg/mL.
    • The mechanism involved apoptosis induction through caspase activation.
  • Neuroprotective Effects :
    • Research indicated that haemanthamine derivatives could potentially be used for treating Alzheimer's disease due to their dual action on AChE and GSK-3β inhibition.
    • The ability of these compounds to cross the BBB enhances their therapeutic potential in neurodegenerative disorders .

Q & A

Q. What are the standard protocols for extracting and purifying haemanthamine from plant material?

Haemanthamine is typically extracted using methanol or ethanol/water mixtures (e.g., 50:50 v/v) via maceration over several days, followed by filtration and solvent evaporation under reduced pressure . Purification employs silica gel column chromatography with gradient elution (e.g., 3–4% methanol in dichloromethane) to isolate haemanthamine from co-occurring alkaloids like narciclasine . Confirmatory steps include thin-layer chromatography (TLC) with CH₂Cl₂/MeOH (9:1) solvent systems and comparison to authentic standards .

Q. How is haemanthamine structurally characterized using spectroscopic techniques?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical. Key NMR signals for haemanthamine include δ 13.25 (s, 1H, hydroxyl) and δ 148.5 (C-4 aromatic carbon) in DMSO or MeOD solvents, with cross-validation against literature data (e.g., Bastida et al., 1987) . UPLC/ESI-QTOF-MS with collision-induced dissociation (CID) at 25 eV confirms the molecular ion [M+H]⁺ at m/z 302.1392 .

Q. What in vitro assays are used to assess haemanthamine’s phytotoxic activity?

The sandwich-agar assay is a standard method: seeds (e.g., Raphanus sativus) are incubated in tubes with agar layers containing haemanthamine (1–2 mg/mL). Root length, vascular bundle development, and germination rates are quantified after 7 days and analyzed via ANOVA with post-hoc tests (e.g., Tukey’s HSD, p < 0.01) . Positive controls (e.g., glyphosate) and solvent blanks ensure assay validity .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR signal assignments for haemanthamine?

Discrepancies in C-6 and C-12 methylene assignments (e.g., δ 60.4 vs. 63.4 ppm for ¹³C) require 2D NMR (COSY, HSQC, HMBC) to map proton-carbon correlations. For example, C-12 methylene (δ 2.9–3.3 ppm in ¹H) correlates with C-11 (δ 79.8 ppm), while C-6 (δ 3.6–4.2 ppm in ¹H) shows isolated resonances, necessitating revised assignments .

Q. What experimental designs evaluate haemanthamine’s impact on ribosome biogenesis in cancer cells?

Ribosome profiling via sucrose density gradients quantifies polysome dissociation under haemanthamine treatment. Concurrently, p53 stabilization is measured using Western blotting, and nucleolar stress is assessed via immunofluorescence for nucleophosmin (NPM1) redistribution . Dose-response curves (0.1–10 µM) and RNA-seq can identify downstream pathways (e.g., p53/MDM2 axis) .

Q. How do environmental factors influence haemanthamine biosynthesis in Narcissus pseudonarcissus?

Field studies collect bud samples weekly during spring and correlate alkaloid abundance (via UPLC-MS) with climate variables (temperature, humidity). Multivariate regression models (e.g., PCA) identify key drivers, such as temperature thresholds (>15°C) that upregulate biosynthetic enzymes like NtOMT1, which catalyzes C-3 O-methylation .

Q. What strategies optimize haemanthamine’s synergistic effects with other Amaryllidaceae alkaloids?

Combinatorial screens (e.g., Checkerboard assays) test haemanthamine with lycorine or narciclasine across cancer cell lines. Synergy is quantified via Combination Index (CI) values using CompuSyn software, with CI < 1 indicating potentiation. Mechanistic studies focus on dual targeting of ribosomes and actin cytoskeleton dynamics .

Methodological Notes

  • Data Validation : Cross-reference NMR/MS data with repositories (e.g., PubChem) and use internal standards (e.g., leucine enkephalin) for mass calibration .
  • Statistical Rigor : Employ randomized block designs for phytotoxicity assays and adjust for multiple comparisons in ANOVA .
  • Biosynthesis Studies : Use transient expression systems (e.g., Nicotiana benthamiana) to validate enzyme candidates like NtOMT1 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hemanthamine
Reactant of Route 2
Hemanthamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。